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molecular formula C16H18O3 B8787561 2-Naphthalenecarboxylic acid, 4-(pentyloxy)-

2-Naphthalenecarboxylic acid, 4-(pentyloxy)-

Cat. No. B8787561
M. Wt: 258.31 g/mol
InChI Key: YQLSTDUNUIUIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06017919

Procedure details

1-Bromo-4-pentyloxynaphthalene-2-carboxylic acid (400 mg, 1.19 mmol) and tetrahydrofuran (THF, 3 ml) were mixed in a reaction vessel replaced with argon, and this solution was cooled to -78° C. A hexane solution (1.6M, 1.63 ml) of n-butyllithium (2.61 mmol) was added, and the mixture was stirred for 1 hour. Water (0.5 ml) and saturated brine (2 ml) were added, and the aqueous layer was extracted 4 times with ethyl acetate (5 ml). The organic layers were combined and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane/ethyl acetate=3/1-1/2) to give 4-pentyloxynaphthalene-2-carboxylic acid (149.6 mg, 49%) as colorless crystals.
Name
1-Bromo-4-pentyloxynaphthalene-2-carboxylic acid
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two
Quantity
2.61 mmol
Type
reactant
Reaction Step Two
Name
brine
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:4][C:3]=1[C:18]([OH:20])=[O:19].O1CCCC1.CCCCCC.C([Li])CCC>[Cl-].[Na+].O.O>[CH2:13]([O:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]=[C:3]([C:18]([OH:20])=[O:19])[CH:4]=1)[CH2:14][CH2:15][CH2:16][CH3:17] |f:4.5.6|

Inputs

Step One
Name
1-Bromo-4-pentyloxynaphthalene-2-carboxylic acid
Quantity
400 mg
Type
reactant
Smiles
BrC1=C(C=C(C2=CC=CC=C12)OCCCCC)C(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1.63 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
2.61 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
brine
Quantity
2 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 4 times with ethyl acetate (5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (hexane/ethyl acetate=3/1-1/2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)OC1=CC(=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 149.6 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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